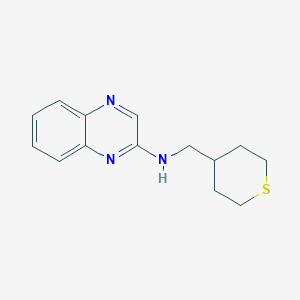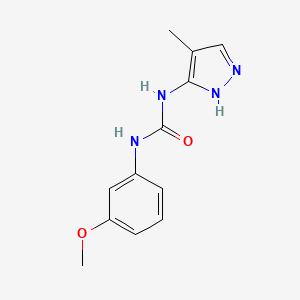![molecular formula C12H13N3O2 B6643471 N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B6643471.png)
N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide, also known as HPMC, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. HPMC is a pyrazole derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Mecanismo De Acción
The mechanism of action of N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. It has also been shown to activate the Nrf2 pathway, which is involved in cellular antioxidant defense mechanisms. N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide has been found to modulate other signaling pathways as well, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can protect cells from damage and improve overall health. N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide has also been found to have antitumor effects, which can be beneficial in the treatment of cancer. Additionally, N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide has been found to have neuroprotective effects, which can protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide in lab experiments is its versatility. N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide has been found to exhibit a range of biological activities, making it a useful tool for studying various cellular processes. Additionally, the synthesis method of N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide has been optimized for reproducibility and scalability, making it a viable option for large-scale production. However, there are limitations to using N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide in lab experiments. One limitation is that the mechanism of action of N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide is not fully understood, which can make it difficult to interpret results. Additionally, N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide has not been extensively studied in vivo, which can limit its potential therapeutic applications.
Direcciones Futuras
There are many potential future directions for research on N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide. One direction is to further elucidate the mechanism of action of N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide, which can provide insight into its therapeutic applications. Another direction is to study the pharmacokinetics and pharmacodynamics of N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide in vivo, which can help to determine its potential as a therapeutic agent. Additionally, further research is needed to explore the potential of N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide in combination with other drugs or therapies, which can enhance its therapeutic effects. Overall, N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide has significant potential for therapeutic applications and further research is needed to fully understand its biological activities and potential.
Métodos De Síntesis
The synthesis of N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide involves the reaction of 4-hydroxybenzaldehyde with 2-methylpyrazole-3-carboxylic acid in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide in high yield and purity. The synthesis method of N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide has been optimized to ensure reproducibility and scalability, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory enzymes. N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide has also been shown to have antioxidant properties, which can protect cells from oxidative stress and prevent cellular damage. Additionally, N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide has been found to have antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propiedades
IUPAC Name |
N-[(4-hydroxyphenyl)methyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-11(6-7-14-15)12(17)13-8-9-2-4-10(16)5-3-9/h2-7,16H,8H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSCFWZSVZHVHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643416.png)
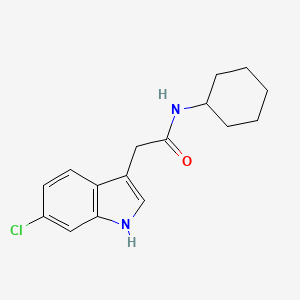
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643434.png)


![4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B6643457.png)
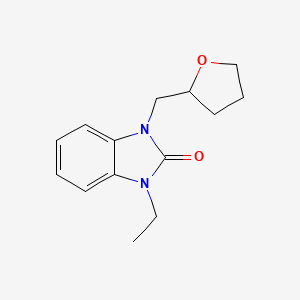
![1-(furan-2-yl)-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B6643460.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrazole-3-carboxamide](/img/structure/B6643467.png)
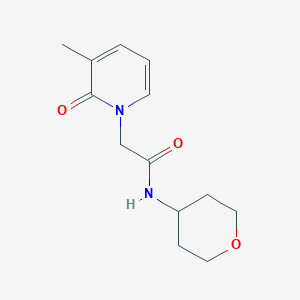
![3-[[(1-Methoxy-2-methylpropan-2-yl)amino]methyl]benzamide](/img/structure/B6643484.png)
![N-tert-butyl-2-[(5-cyanopyridin-2-yl)amino]propanamide](/img/structure/B6643496.png)
